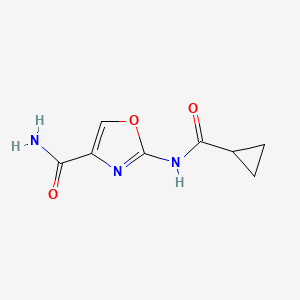

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEILSLBRBYSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazole-5-carbaldehydes.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Substitution reactions can introduce different substituents on the oxazole ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light irradiation.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxazole-5-carbaldehydes.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole derivatives with different functional groups.

Scientific Research Applications

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has diverse applications in scientific research, including its use as an intermediate in the synthesis of complex organic molecules, and it is investigated for potential biological activities, including antimicrobial and anticancer properties. It is also explored for its therapeutic potential in drug discovery and development and utilized in the development of new materials with unique properties.

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. 2-phenyl-oxazole-4-carboxamide derivatives were identified as novel apoptosis inducers as anticancer agents using a cell-based caspase HTS assay .

Medicine

This compound is explored for its therapeutic potential in drug discovery and development.

Industry

This compound is utilized in the development of new materials with unique properties.

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized under specific conditions to form oxazole-5-carbaldehydes. (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) can be used under visible light irradiation. Major products formed include Oxazole-5-carbaldehydes.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring. Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used. Major products formed include reduced oxazole derivatives.

Substitution: Substitution reactions can introduce different substituents on the oxazole ring, altering its chemical properties. Various halogenating agents and nucleophiles can be used for substitution reactions. Major products formed include substituted oxazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the oxazole ring .

Comparison with Similar Compounds

2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

This derivative of the target compound introduces an N-(furan-2-ylmethyl) group to the carboxamide moiety. The furan ring enhances aromaticity and may influence solubility or bioactivity.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

A pyrimidine-based analogue (CAS: 89581-58-8), this compound replaces the oxazole core with a pyrimidine ring and substitutes chlorine and methyl groups at the 2- and 6-positions, respectively. No explicit safety data are provided, but its 100% concentration in commercial formulations suggests relatively stable handling under standard conditions .

Dacarbazine (Imidazole Carboxamide Derivative)

Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) is an FDA-approved alkylating agent used in chemotherapy. Structurally, it features an imidazole ring with a triazeno group, enabling DNA cross-linking and apoptosis induction. While both dacarbazine and the target compound contain carboxamide groups, dacarbazine’s triazeno substituent is critical for its mechanism of action. Despite shared risks like carcinogenicity (classified as a Group 2A carcinogen), dacarbazine’s therapeutic efficacy in treating Hodgkin’s lymphoma and melanoma justifies its clinical use .

Physicochemical and Bioactive Properties

Biological Activity

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1351634-75-7

This compound features an oxazole ring, which is known for its role in various biological processes, and a cyclopropanecarboxamide moiety that may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In particular, it has been evaluated for its ability to inhibit key signaling pathways involved in cancer progression.

- Mechanism of Action : The compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound may inhibit tumor growth and induce apoptosis in cancer cells .

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

GSK-3β is a critical enzyme implicated in various diseases, including Alzheimer's disease. Studies have shown that derivatives of oxazole compounds can effectively inhibit GSK-3β activity.

- Biological Evaluation : In vitro assays demonstrated that this compound has a promising inhibitory effect on GSK-3β, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarboxamide Group : This step often utilizes amide coupling reactions to attach the cyclopropanecarboxylic acid to the oxazole derivative.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| GSK-3β Inhibition | Enzyme Assay | 0.069 | |

| Anticancer Activity | Cell Viability Assay | 0.025 | |

| Apoptosis Induction | Flow Cytometry | N/A |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.025 µM. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclopropane carboxamide coupling to an oxazole core. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach cyclopropanecarboxamide to the oxazole-4-carboxylic acid intermediate .

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for improved solubility and reaction efficiency.

- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions.

Post-synthesis, purity is assessed via HPLC (>95%) and structural confirmation via H/C NMR and HRMS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Critical characterization methods include:

- Spectroscopy : H NMR (to confirm cyclopropane and oxazole proton environments) and FT-IR (amide C=O stretch at ~1650–1700 cm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis.

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for initial solubility assessment. LogP values can be predicted via computational tools (e.g., SwissADME) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., A549, HEPG2) with IC values compared to reference compounds like etoposide .

- Enzyme inhibition : Kinase assays (e.g., EGFRWT/T790M inhibition) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR mutants. Focus on hydrogen bonding with kinase hinge regions and hydrophobic interactions with cyclopropane .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Tools like pkCSM or ProTox-II evaluate metabolic stability (CYP450 inhibition) and toxicity (hERG liability) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

- Pharmacokinetic bridging : Compare in vitro metabolic stability (microsomal half-life) with in vivo plasma exposure (AUC) in rodent models. Poor correlation may indicate off-target effects or bioavailability issues .

- Dose-response analysis : Use Hill slopes to differentiate between direct target engagement (steep slopes) and non-specific cytotoxicity .

Q. What strategies improve aqueous solubility without compromising bioactivity?

Q. How do structural modifications to the cyclopropane or oxazole moieties affect target engagement?

- SAR studies : Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability while retaining steric bulk.

- Oxazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 5 to improve kinase inhibition potency .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Non-linear regression : Fit IC values using four-parameter logistic models (GraphPad Prism).

- Synergy assessment : Calculate combination indices (CI) via the Chou-Talalay method for drug-combination studies .

Q. How can researchers validate target specificity in complex biological systems?

- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking EGFR or other putative targets to confirm mechanism .

- Thermal proteome profiling (TPP) : Identify off-target binding by monitoring protein thermal stability shifts upon compound treatment .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.